(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate
Description
(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate (CAS: 331460-32-3, molecular formula: C₁₆H₁₅BrO₄) is a halogenated aromatic ester featuring a 4-methoxybenzoate backbone esterified with a substituted benzyl group. The benzyl moiety contains a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. This compound is structurally characterized by two methoxy groups (on the benzoate and benzyl rings) and a bromine atom, which contribute to its electronic and steric properties. Such halogenated esters are valuable intermediates in pharmaceutical and materials chemistry, particularly in Suzuki-Miyaura cross-coupling reactions due to the bromine substituent .
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)methyl 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-19-14-6-3-11(4-7-14)16(18)21-10-12-9-13(17)5-8-15(12)20-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTNWHRTEHQZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate typically involves the esterification of 5-bromo-2-methoxybenzyl alcohol with 4-methoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
The following analysis compares (5-bromo-2-methoxyphenyl)methyl 4-methoxybenzoate with structurally or functionally related benzoate esters, focusing on synthesis, physicochemical properties, and biological activities.
Key Observations :
- The target compound’s synthesis likely parallels methods for similar esters, such as nucleophilic acyl substitution (e.g., using benzyl alcohols and acyl chlorides).
- Bromine substituents are introduced via halogenation or pre-existing in starting materials (e.g., 5-bromo-2-methoxybenzyl alcohol), as seen in halogenated intermediates for drug discovery .
Physicochemical Properties
Key Observations :
- Bromine and methoxy groups increase lipophilicity compared to simpler esters like Methyl 4-methoxybenzoate .
- Melting points vary significantly; for example, 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate melts at 156–157°C due to crystalline packing influenced by the oxoethyl group .
Key Observations :
- Methyl 4-methoxybenzoate exhibits the highest antioxidant activity among tested benzoates, attributed to electron-donating methoxy groups . The bromine and additional methoxy in the target compound may alter this activity, but data are lacking.
- Halogenated esters like Methyl 5-amino-2-bromo-4-chlorobenzoate are prioritized in drug development for their versatility in cross-coupling reactions .
Biological Activity
(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate is an organic compound classified as an aromatic ester. Its unique structure, featuring bromine and methoxy groups, positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
- Molecular Formula : C15H15BrO4
- Molecular Weight : 351.19 g/mol
- CAS Number : 331460-32-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and methoxy groups enhance its binding affinity to various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to interfere with the mitotic machinery in cancer cells by affecting microtubule dynamics:
- Cytotoxicity : Compounds similar to this compound exhibit sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7 .
- Mechanism : These compounds inhibit microtubule polymerization at micromolar concentrations, suggesting tubulin as a primary target. They induce G2/M phase arrest followed by apoptotic cell death, confirming their role as antimitotic agents .
Other Biological Activities
In addition to antitumor effects, preliminary research suggests other potential therapeutic applications:
- Anti-inflammatory Properties : The compound is being investigated for its anti-inflammatory activities, although detailed studies are still required to confirm these effects.
- Enzyme Inhibition : It has been utilized in biochemical assays to study enzyme-substrate interactions, indicating its versatility in biological research.
Case Studies and Research Findings
Comparison with Similar Compounds
This compound can be compared with other compounds with similar structures but differing substituents:
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Contains chlorine instead of bromine | Antitumor properties but less potent than the brominated analogs |
| 4-Bromo-2,5-dimethoxyamphetamine | Similar methoxy groups; different core structure | Psychoactive properties; not primarily focused on anticancer activity |
Q & A
Q. How should researchers address batch-to-batch variability in cytotoxicity assays?
- Methodological Answer : Standardize cell culture conditions (passage number ≤20, serum-free media pre-treatment) and include internal controls (e.g., cisplatin for apoptosis induction). Statistical normalization (Z-score) minimizes inter-experimental variability, and ANOVA identifies significant batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
